(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
(E)-1’-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan-2-yl acrylate: This can be achieved by reacting furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Spirocyclization: The furan-2-yl acrylate can then be reacted with a piperidinone derivative under acidic or basic conditions to form the spiro compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1’-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acryl group can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the acryl group may produce saturated spiro compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1’-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1,4’-piperidin]-3-one derivatives: Compounds with similar spiro structures.
Furan-2-yl acrylate derivatives: Compounds containing the furan-2-yl acrylate moiety.
Uniqueness
(E)-1’-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of a spiro structure with a furan ring and an acryl group. This unique structure may impart specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(8-7-14-4-3-13-23-14)20-11-9-19(10-12-20)16-6-2-1-5-15(16)18(22)24-19/h1-8,13H,9-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPONSLGOHBIH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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